![molecular formula C11H12N2O4 B2842965 5,6,7-Trimethoxyquinazolin-4(3H)-one CAS No. 1173284-43-9](/img/structure/B2842965.png)
5,6,7-Trimethoxyquinazolin-4(3H)-one
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Overview
Description
5,6,7-Trimethoxyquinazolin-4(3H)-one is a quinazoline derivative . Quinazolines and their derivatives have been demonstrated to possess antitumor abilities . In particular, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride has shown anticancer activities against four kinds of cell lines .
Synthesis Analysis
A series of 4-aminoquinazoline derivatives, including 5,6,7-Trimethoxyquinazolin-4(3H)-one, is prepared by the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 29 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), 3 ethers (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis
The synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one involves a nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .Physical And Chemical Properties Analysis
The molecular formula of 5,6,7-Trimethoxyquinazolin-4(3H)-one is C18H16F3N3O3 .Scientific Research Applications
Antitumor Activity
5,6,7-Trimethoxyquinazolin-4(3H)-one: and its derivatives have shown promising antitumor properties. In a study by Liu et al., a series of 4-aminoquinazoline derivatives were synthesized by nucleophilic substitution reactions. Among them, compounds 6b and 6e exhibited potent inhibitory effects against tumor cells such as PC3, A431, Bcap-37, and BGC823, with IC50 values ranging from 5.8 to 9.8 μM in vitro . These findings suggest its potential as an antitumor agent.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR plays a crucial role in cancer progression. 5,6,7-Trimethoxyquinazolin-4(3H)-one derivatives have been investigated as EGFR inhibitors. They target the ATP-binding site of EGFR, disrupting downstream signaling pathways. These compounds hold promise for cancer therapy, especially in breast cancer and head-and-neck carcinoma .
Plant Chemical Defense
While not extensively studied, quinazolinone derivatives, including 5,6,7-Trimethoxyquinazolin-4(3H)-one , may play a role in plant chemical defense. Controlled hydroxylation of these compounds could enhance their defensive properties without self-toxicity . Further research is needed to explore this intriguing aspect.
Phytochemical Exploration
Given its unique structure, 5,6,7-Trimethoxyquinazolin-4(3H)-one is an interesting target for phytochemical investigations. Researchers can explore its biosynthesis, isolation from natural sources, and potential bioactivities. The IMPPAT database provides valuable information on Indian medicinal plants and their phytochemical constituents .
Chemical Biology and Mechanism Studies
Researchers can investigate the biological targets and mechanisms of action associated with 5,6,7-Trimethoxyquinazolin-4(3H)-one. Understanding its interactions with cellular components, enzymes, and receptors will provide insights into its potential applications.
Mechanism of Action
Target of Action
The primary target of 5,6,7-Trimethoxyquinazolin-4(3H)-one is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
5,6,7-Trimethoxyquinazolin-4(3H)-one acts as a potent inhibitor of the tyrosine kinase activity of EGFR . It binds competitively at the ATP site of the receptor, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the signal transduction pathways downstream of EGFR, leading to a decrease in cellular proliferation .
Biochemical Pathways
The inhibition of EGFR by 5,6,7-Trimethoxyquinazolin-4(3H)-one affects several biochemical pathways. One of the key pathways is the extracellular signal-regulated protein kinase1/2 (ERK1/2) pathway . The compound’s action results in an almost complete inhibition of EGF-induced phosphorylation of ERK1/2 , which is linked to its antiproliferative effect .
Result of Action
The molecular and cellular effects of 5,6,7-Trimethoxyquinazolin-4(3H)-one’s action primarily involve the inhibition of cell proliferation . By inhibiting EGFR and disrupting the ERK1/2 pathway, the compound exerts antiproliferative effects, thereby reducing the growth and proliferation of cancer cells .
properties
IUPAC Name |
5,6,7-trimethoxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAHVDBMXMNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethoxyquinazolin-4(3H)-one |
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